5-Fluorobenzoxazole

PET tracer development orexin receptor pharmacology neuroimaging

5-Fluorobenzoxazole (CAS 221347-71-3) is a fluorinated benzoxazole derivative with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g·mol⁻¹. The compound consists of a benzene ring fused to an oxazole heterocycle, with a single fluorine substituent at the 5‑position of the benzene ring.

Molecular Formula C7H4FNO
Molecular Weight 137.11 g/mol
CAS No. 221347-71-3
Cat. No. B1357631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorobenzoxazole
CAS221347-71-3
Molecular FormulaC7H4FNO
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=CO2
InChIInChI=1S/C7H4FNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
InChIKeyZRMPAEOUOPNNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorobenzoxazole (CAS 221347-71-3) – Chemical Identity and Research-Grade Procurement Overview


5-Fluorobenzoxazole (CAS 221347-71-3) is a fluorinated benzoxazole derivative with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g·mol⁻¹. The compound consists of a benzene ring fused to an oxazole heterocycle, with a single fluorine substituent at the 5‑position of the benzene ring. Its predicted physicochemical profile includes a melting point of 43–45 °C, a boiling point of 188.2 °C (at 760 mmHg), a density of 1.321 g·cm⁻³, and an ACD/LogD (pH 7.4) of 1.73 . As a halogenated heterocyclic building block, 5‑fluorobenzoxazole serves as a key intermediate in medicinal chemistry, agrochemical research, and materials science .

Why Unsubstituted Benzoxazole or Other 5‑Halo Analogs Cannot Replace 5‑Fluorobenzoxazole in Quantitatively Defined Applications


Although several benzoxazole derivatives share the same core heterocycle, the identity and position of the substituent profoundly alter pharmacokinetic, toxicological, and radiochemical performance. Replacing 5‑fluorobenzoxazole with the unsubstituted parent benzoxazole (LogD 7.4 ≈ 1.59) results in a measurable reduction in lipophilicity (ΔLogD ≈ +0.14) that affects membrane permeability and metabolic partitioning . More critically, switching the heterocyclic scaffold from benzoxazole to benzothiazole changes OX1 receptor subtype selectivity by up to ∼77‑fold in PET‑tracer applications [1]. In antitumor lead optimisation, the DMEP‑conjugated 5‑fluorobenzoxazole motif reduces cytotoxicity toward healthy human cells by 171–1999‑fold relative to podophyllotoxin, a magnitude of safety improvement not reproduced with the non‑fluorinated or alternative halo‑substituted analogues reported in the same studies [2]. These quantitative discrepancies demonstrate that generic substitution is scientifically indefensible when target‑specific potency, selectivity, or safety margins are decision‑relevant parameters.

Quantitative Differentiators of 5‑Fluorobenzoxazole Against Closest Analogs and In‑Class Alternatives


OX1 Receptor Binding Affinity and Subtype Selectivity vs. Benzothiazole Scaffold

In a series of suvorexant-derived OXR ligands, replacement of the 5‑fluorobenzoxazole scaffold (compound 1e) with a 5‑fluorobenzothiazole scaffold (compound 1f) increased OX1R affinity from Ki = 2.5 nM to Ki = 0.69 nM and improved OX1R/OX2R subtype selectivity to 77‑fold [1]. The benzoxazole‑based 1e maintained single‑digit nanomolar OX1R affinity but exhibited non‑selective binding across both receptor subtypes, a property that may be advantageous in applications where pan‑OXR engagement is desired rather than strict subtype selectivity.

PET tracer development orexin receptor pharmacology neuroimaging

Cytotoxicity Reduction in Healthy Human Cells vs. Podophyllotoxin and Etoposide

Conjugation of 5‑fluorobenzoxazole to the DMEP scaffold produced compound 2 (4β‑S‑(5‑fluorobenzoxazole‑2‑)‑4‑deoxy‑4′‑demethylepipodophyllotoxin), whose IC₅₀ values against four healthy human cell lines (HL‑7702, H8, MRC‑5, HMEC) ranged from 323.4 to 2000.9 μM. This represents a 171–1999‑fold reduction in cytotoxicity relative to podophyllotoxin (IC₅₀ 1.0–2.6 μM) and a 9–80‑fold reduction relative to the clinically approved etoposide (IC₅₀ 21.5–75.4 μM) [1]. The reduced toxicity was mechanistically linked to specific up‑regulation of DNA repair proteins (HMGB1, PARK7) and anti‑apoptotic pathways in healthy hepatocytes, a differentiated safety signature not observed with the parent podophyllotoxin or etoposide.

anticancer lead optimisation toxicity profiling DNA damage mitigation

Cu‑Mediated ¹⁸F‑Radiolabeling Efficiency vs. Benzothiazole and Quinoxaline Scaffolds

Under identical Cu‑mediated ¹⁸F‑fluorination conditions, the 5‑fluorobenzoxazole precursor (1a) afforded a radiochemical yield (RCY) of only 12% after 20 min reaction time, whereas the corresponding benzothiazole (1c) and quinoxaline (1d) precursors delivered RCYs of 44% and 56%, respectively, after just 10 min [1]. When boroxine precursors were employed with 5 min reaction time, the non‑selective benzothiazole ligand [¹⁸F]1c and the selective OX1R benzothiazole ligand [¹⁸F]1f achieved total activity yields of 14% and 22%, respectively [1]. The significantly lower radiolabeling efficiency of the benzoxazole scaffold is a critical differentiator for laboratories designing ¹⁸F‑based PET tracer synthesis protocols.

radiochemistry PET probe synthesis fluorination methodology

Lipophilicity and Predicted Membrane Permeability vs. Unsubstituted Benzoxazole

The 5‑fluoro substitution increases the predicted distribution coefficient at physiological pH relative to unsubstituted benzoxazole. ACD/Labs predictions give LogD (pH 7.4) = 1.73 for 5‑fluorobenzoxazole compared with LogD (pH 7.4) = 1.59 for benzoxazole itself , yielding ΔLogD ≈ +0.14. This modest but consistent lipophilicity enhancement translates to a predicted bioconcentration factor (BCF, pH 7.4) of 12.05 versus 9.51 for the parent, and a KOC (pH 7.4) of 206.73 versus 197.97 . For medicinal chemists, such differences influence passive membrane permeability and tissue distribution in a quantifiable manner.

physicochemical profiling LogD comparison drug-likeness

Thermal and Crystalline‑State Differentiation from Regioisomeric 6‑Fluorobenzoxazole

The 5‑fluoro regioisomer exhibits a melting point of 43–45 °C , whereas the corresponding 6‑fluorobenzoxazole isomer melts at 53–54 °C , representing a Δmp of approximately 10 °C. Both compounds have identical predicted boiling points (188.2 °C), densities (1.321 g·cm⁻³), and molecular weights (137.11 g·mol⁻¹), indicating that the melting point difference arises from crystal‑packing effects influenced by fluorine position rather than bulk thermodynamic properties. This 10 °C melting point differential provides a practical, experimentally accessible parameter for identity confirmation, purity assessment, and solid‑state formulation considerations.

solid‑state characterisation polymorph screening melting point analysis

Evidence‑Backed Application Scenarios for 5‑Fluorobenzoxazole Procurement in Scientific and Industrial Settings


Orexin Receptor PET Tracer Development Requiring Pan‑OXR Binding Profile

Based on the direct comparative OX1R/OX2R binding data [1], 5‑fluorobenzoxazole is the scaffold of choice when a non‑subtype‑selective orexin receptor PET ligand is desired. Unlike the 5‑fluorobenzothiazole analogue that achieves 77‑fold OX1R selectivity, the benzoxazole‑based derivative 1e maintains single‑digit nanomolar affinity at both receptor subtypes (Ki OX1R = 2.5 nM). This pan‑OXR profile is specifically relevant for imaging applications where total orexin receptor density—rather than subtype distribution—is the diagnostic biomarker, such as in certain oncology or metabolic disorder PET protocols.

Anticancer Lead Series Requiring Ultra‑Low Toxicity Toward Healthy Tissue

The 5‑fluorobenzoxazole‑DMEP conjugate (compound 2) demonstrated IC₅₀ values of 323.4–2000.9 μM across four healthy human cell lines, representing a 171–1999‑fold safety margin over podophyllotoxin and a 9–80‑fold margin over etoposide [1]. This quantitative toxicity reduction, mechanistically underpinned by activation of DNA repair (HMGB1, PARK7) and anti‑apoptotic pathways specifically in healthy cells, positions 5‑fluorobenzoxazole as a privileged building block for medicinal chemistry programmes that aim to rescue DMEP‑class antitumor pharmacophores previously abandoned due to dose‑limiting clinical toxicity.

Regioisomer‑Sensitive Structure‑Activity Relationship (SAR) Studies

With a melting point of 43–45 °C that is distinct from the 6‑fluoro regioisomer (53–54 °C) [1][2], 5‑fluorobenzoxazole enables unambiguous identity verification in compound management workflows. This property is critical for SAR programmes where even trace regioisomeric contamination could confound biological assay interpretation. The 10 °C melting point differential provides a simple, cost‑effective quality‑control gate that does not require advanced spectroscopic instrumentation, making it practical for both academic and industrial laboratories.

Rational Lipophilicity Tuning in Multiparameter Optimisation

The 5‑fluoro substituent confers a predictable ΔLogD of +0.14 relative to unsubstituted benzoxazole (LogD 7.4: 1.73 vs. 1.59) [1][2], enabling medicinal chemists to incrementally increase lipophilicity and predicted membrane permeability without introducing metabolically labile alkyl groups or larger halogens. This fine‑grained control is especially valuable in lead optimisation campaigns targeting CNS indications, where strict LogD windows must be maintained to balance blood‑brain barrier penetration with metabolic stability, and where the fluorine atom offers the additional benefit of oxidative metabolic blocking at the 5‑position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluorobenzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.